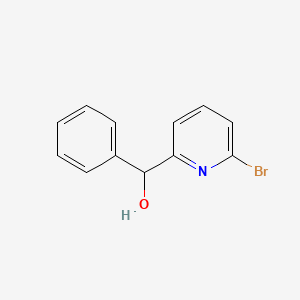
(6-Bromopyridin-2-YL)(phenyl)methanol
説明
“(6-Bromopyridin-2-YL)(phenyl)methanol” is an active pharmaceutical ingredient and a pharmaceutical adjuvant . It is slightly soluble in water .
It appears as a white to light yellow powder or crystal .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H6BrNO, and its molecular weight is 188.02 . The InChI code for the compound is 1S/C12H10BrNO/c13-11-8-4-7-10 (14-11)12 (15)9-5-2-1-3-6-9/h1-8,12,15H .Physical and Chemical Properties Analysis
“this compound” is a solid at 20°C . It has a melting point between 36.0 and 40.0°C . The compound should be stored at a temperature between 0-10°C under inert gas . It is slightly soluble in water .科学的研究の応用
Synthesis and Optical Properties
A new compound, N,N-di[4'-(p-phenyl)-2,2':6',2"-terpyridine]-4,13-diaza-18-crown-6(4), was synthesized using (6-Bromopyridin-2-YL)(phenyl)methanol. The product exhibited unique optical properties, with maximum UV absorption at 358 nm in methanol and maximum emission wavelength at 458 nm under 350 nm excitation in dichloromethane (Zhou, 2014).
Kinetics of Platinum Terpyridine Complexes
A study investigated the substitution kinetics of various platinum terpyridine complexes, including those derived from this compound. The results provided insights into the cis and trans effects and the influence of the strong sigma-donor carbon in the presence of an electron-withdrawing pi-acceptor ligand backbone (Hofmann, Dahlenburg, & van Eldik, 2003).
Antimicrobial and Antimalarial Agents
Compounds synthesized from this compound derivatives were screened for antimicrobial and antimalarial activities. These derivatives showed promising results against various microorganisms and P. falciparum, a malaria-causing parasite (Parthasaradhi et al., 2015).
Molecular and Crystalline Structure Analysis
A study on 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from this compound, provided insights into its molecular and crystalline structures. The research highlighted the compound's symmetrical molecule with intramolecular hydrogen bonds and its planar structure in a monoclinic crystal system (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Production of Enantiomerically Pure Compounds
This compound was used in the production of enantiomerically pure compounds such as (S)-phenyl(pyridin-2-yl)methanol. This study utilized Lactobacillus paracasei BD101 for biocatalytic reduction, achieving high enantiomeric excess and yield (Şahin, Serencam, & Dertli, 2019).
Fluorescent Chemosensors for Heavy Metal Ions
Compounds derived from this compound were used to create fluorescent chemosensors for heavy metal ions. These metallo receptors displayed emission maxima sensitive to pH and selectively sensed ions like Hg2+ in comparison to other metals (Padilla-Tosta et al., 2001).
Safety and Hazards
特性
IUPAC Name |
(6-bromopyridin-2-yl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8,12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSUQMYDRYHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616267, DTXSID501294944 | |
| Record name | (6-Bromopyridin-2-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-α-phenyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234111-09-2, 181647-45-0 | |
| Record name | 6-Bromo-α-phenyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234111-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromopyridin-2-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60616267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-α-phenyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(4,5-Dimethyl-2-furyl)ethyl]benzotriazole](/img/structure/B3021633.png)
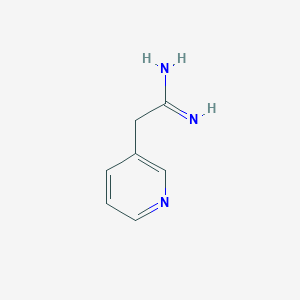
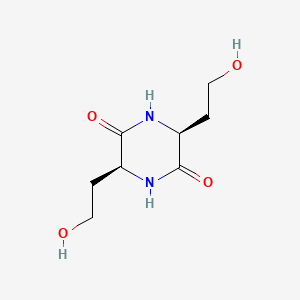
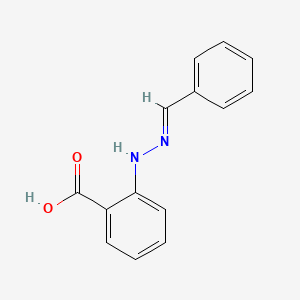

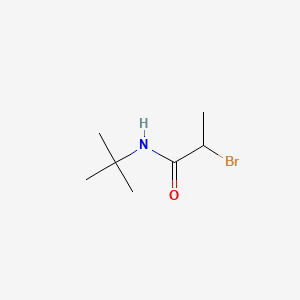
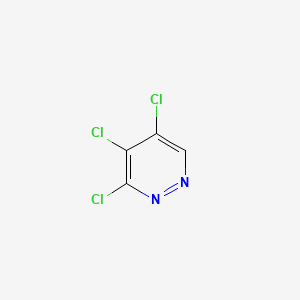

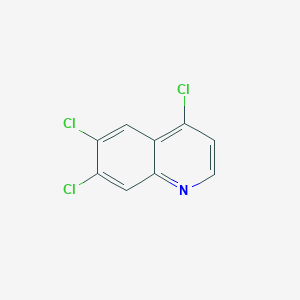
![2,4,8-Trichloropyrimido[5,4-d]pyrimidine](/img/structure/B3021646.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride](/img/structure/B3021648.png)
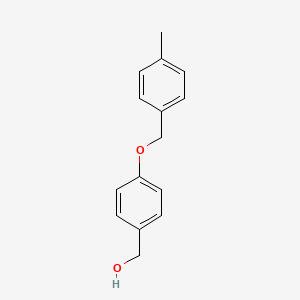
![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B3021650.png)

